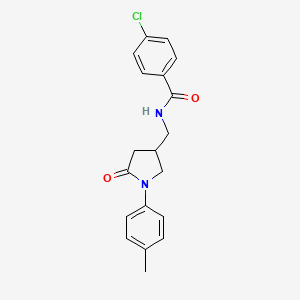

4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2/c1-13-2-8-17(9-3-13)22-12-14(10-18(22)23)11-21-19(24)15-4-6-16(20)7-5-15/h2-9,14H,10-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMWOEJQYPWTTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidinone core. One common approach is the reaction of p-toluidine with chloroacetyl chloride to form the corresponding amide, followed by cyclization to yield the pyrrolidinone ring. Subsequent chlorination and benzamide formation steps complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzamides or pyrrolidinones.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide has shown promise in various assays, including antimicrobial and antiviral studies. Its structural features make it a candidate for drug development and bioactive molecule synthesis.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests possible applications in treating diseases such as cancer, inflammation, and infections.

Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs can be categorized based on variations in the heterocyclic ring, substituents, and functional groups:

Key Observations :

- Heterocyclic Influence: The pyrrolidinone ring in the target compound enhances conformational flexibility compared to rigid pyrazolone (CAP) or piperidine (Crystal study) systems. This flexibility may improve binding interactions in biological targets .

- Substituent Effects : The p-tolyl group provides hydrophobic character, similar to the p-chlorophenyl in CAP , but contrasts with electron-withdrawing groups (e.g., oxadiazole-thione in ), which alter solubility and reactivity.

- Catalytic vs.

Physicochemical and Crystallographic Properties

- Solubility and Stability: The pyrrolidinone ring and amide group in the target compound likely enhance aqueous solubility compared to purely aromatic analogs like 4-chloro-N-(p-tolyl)benzamide . However, oxadiazole-thione derivatives (e.g., ) exhibit lower solubility due to their nonpolar substituents.

- Crystallinity: The target compound’s pyrrolidinone ring may adopt a chair or envelope conformation, akin to the piperidine ring in . Hydrogen-bonding networks (N–H···O, C–H···O) observed in related crystal structures suggest similar packing efficiency, critical for solid-state stability.

Biological Activity

4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a chloro-substituted benzamide group linked to a pyrrolidinone ring, which may confer unique properties that influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes the following key features:

- Chloro Group : Enhances lipophilicity and may influence receptor binding.

- Pyrrolidinone Ring : Contributes to the compound's biological activity through potential interactions with enzymes and receptors.

- p-Tolyl Substituent : May enhance selectivity towards specific biological targets.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C16H18ClN3O2 |

| Molecular Weight | 305.79 g/mol |

| Functional Groups | Chloro, amide, pyrrolidinone |

| Solubility | Soluble in organic solvents; limited in water |

Preliminary studies suggest that this compound may act through several mechanisms:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in various biochemical pathways. This inhibition may lead to altered cellular processes.

- Receptor Modulation : Its structural similarity to other indole derivatives suggests potential interactions with various receptors, possibly leading to activation or inhibition of signaling pathways.

- Antioxidant Activity : Initial findings indicate that it may possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives similar to this compound exhibit anti-inflammatory and analgesic properties. For instance, compounds in this class were evaluated for their ability to reduce inflammation markers in vitro and in vivo models, showing significant reductions in cytokine levels.

Anticancer Potential

A study evaluated the compound's effects on cancer cell lines, revealing:

- Inhibition of Cell Proliferation : The compound demonstrated moderate to high potency against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Antiviral Activity

The antiviral properties of related compounds have been explored, with some showing effectiveness against hepatitis C virus (HCV) and other viral pathogens. The mechanisms involved may include direct viral inhibition or modulation of host cellular responses.

Case Studies

- Case Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and tested for RET kinase inhibition, with some compounds exhibiting significant inhibitory activity. Although not directly tested on this compound, these findings suggest a pathway for further exploration of its anticancer properties .

- Evaluation Against Staphylococcus aureus : Related pyrrole-benzamide derivatives demonstrated antibacterial activity against Staphylococcus aureus, indicating potential applications in treating bacterial infections .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

Core formation : Condensation of pyrrolidinone derivatives with p-tolylamine under reflux in polar aprotic solvents (e.g., DMF) .

Benzamide coupling : Amidation using chloro-substituted benzoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

Yield optimization strategies:

- Use catalysts like DMAP (4-dimethylaminopyridine) to enhance amidation efficiency.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to reduce impurities affecting final yields .

Q. How can the structural integrity of the compound be validated during synthesis?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy : Confirm regiochemistry of the pyrrolidinone ring and benzamide linkage (e.g., H NMR: δ 7.2–8.1 ppm for aromatic protons; C NMR: carbonyl signals at ~170 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., orthorhombic space group P222 with unit cell parameters a = 6.017 Å, b = 15.312 Å, c = 18.149 Å) .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental designs can elucidate its mechanism of action?

- Methodological Answer : The pyrrolidinone and benzamide moieties suggest potential kinase or protease inhibition. Experimental approaches:

- Kinase inhibition assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays to quantify IC values .

- Molecular docking : Perform simulations with software like AutoDock Vina, focusing on hydrogen bonding with the pyrrolidinone oxygen and hydrophobic interactions with the p-tolyl group .

- Cellular uptake studies : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to track subcellular localization via confocal microscopy .

Q. How can contradictory data on the compound’s bioactivity across studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Purity discrepancies : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) before bioassays .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

- Structural analogs : Compare activity of derivatives (e.g., replacing p-tolyl with 3-chlorophenyl) to identify critical pharmacophores .

Q. What strategies are effective in improving the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while minimizing toxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated pyrrolidinone) to improve plasma stability, monitored via LC-MS pharmacokinetic profiling .

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.